molecular formula C9H10Cl2O4S2 B1364509 2,4-Mesitylenedisulfonyl Dichloride CAS No. 68985-08-0

2,4-Mesitylenedisulfonyl Dichloride

Cat. No.: B1364509
CAS No.: 68985-08-0
M. Wt: 317.2 g/mol
InChI Key: LNXKRGBQKLXFTB-UHFFFAOYSA-N
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Description

It appears as a white to almost white powder or crystalline solid and is soluble in organic solvents like toluene . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Mesitylenedisulfonyl Dichloride can be synthesized by reacting 2,4-disulfonic acid mesitylene with phosphorus oxychloride. The reaction typically occurs at temperatures ranging from room temperature to 60°C and takes several hours to complete .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process requires careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Mesitylenedisulfonyl Dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

    Oxidation and Reduction Reactions: While less common, it can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions with amines can produce sulfonamide derivatives.

Scientific Research Applications

2,4-Mesitylenedisulfonyl Dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Mesitylenedisulfonyl Dichloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride groups are highly reactive, allowing it to form strong bonds with nucleophilic species. This reactivity is harnessed in various chemical synthesis processes .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzenesulfonyl Chloride
  • 2,4-Dichlorobenzenesulfonyl Chloride

Comparison: 2,4-Mesitylenedisulfonyl Dichloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKRGBQKLXFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394370
Record name 2,4-Mesitylenedisulfonyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68985-08-0
Record name 2,4-Mesitylenedisulfonyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Mesitylenedisulfonyl Dichloride
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